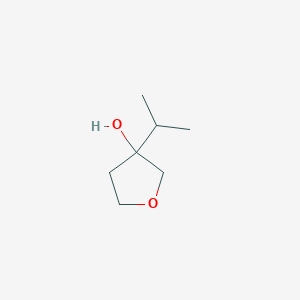
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It is a brominated pyridine derivative, which incorporates a pyrrolidine ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-ethylpyrrolidin-2-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethyl-substituted pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated pyridine derivatives and can lead to different pharmacological profiles and synthetic applications.
属性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
InChI 键 |
HSUPJNKMWANKMC-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



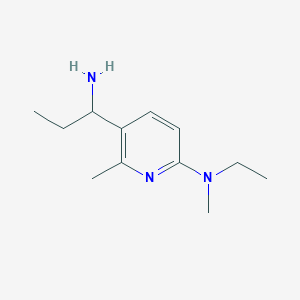
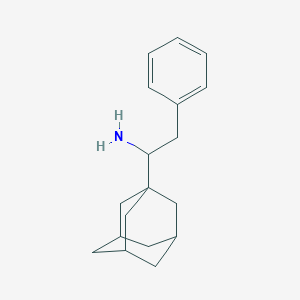
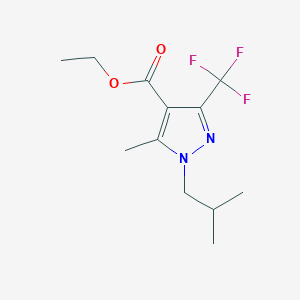
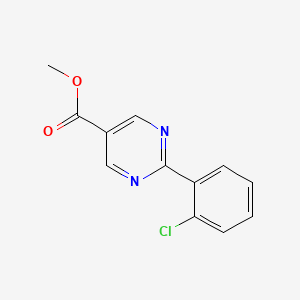

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
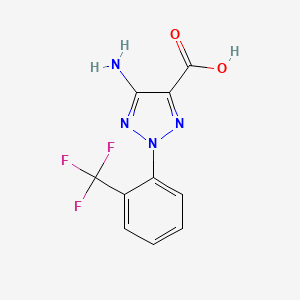

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
